molecular formula C16H12N6OS B12256808 N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B12256808
M. Wt: 336.4 g/mol
InChI Key: RQJLRUHDFNSBKY-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-withdrawing properties, making it a valuable component in the design of photoluminescent materials and other advanced materials.

Properties

Molecular Formula

C16H12N6OS

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

InChI

InChI=1S/C16H12N6OS/c23-16(18-10-2-1-3-11-15(10)21-24-20-11)12-6-7-14-17-13(9-4-5-9)8-22(14)19-12/h1-3,6-9H,4-5H2,(H,18,23)

InChI Key

RQJLRUHDFNSBKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC5=NSN=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiadiazole core, followed by the introduction of the imidazo[1,2-b]pyridazine ring system. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s electron-withdrawing properties play a crucial role in modulating the electronic properties of the compound, making it effective in various applications. The imidazo[1,2-b]pyridazine ring system contributes to the compound’s stability and reactivity, allowing it to interact with biological molecules and electronic materials effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of the benzothiadiazole and imidazo[1,2-b]pyridazine moieties. This combination imparts distinct electronic properties and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

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